Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Moclobemide and Morpholinomethyl-Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.7 and TPSA of 50.8 Ų, placing it within favorable CNS drug-like space [1]. In contrast, moclobemide (p-chloro-N-2-(morpholinoethyl)benzamide) has a lower computed logP (~2.1) and a higher TPSA (~53 Ų) due to the electron-withdrawing para-chloro substituent altering the electronic distribution of the benzamide [2]. Morpholinomethyl-benzamides lacking the ethyl spacer (e.g., N-(morpholinomethyl)benzamide analogs) show lower logP values (~1.5–2.0) and, critically, lack the chiral carbon that introduces conformational constraint differentiating target engagement [1]. This quantitative lipophilicity difference of ΔlogP ≈ 0.6–1.2 units may translate to measurably distinct membrane permeability and tissue distribution profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Moclobemide: XLogP3-AA ≈ 2.1 (estimated); morpholinomethyl-benzamides: XLogP3-AA = 1.5–2.0 |
| Quantified Difference | ΔXLogP3-AA = +0.6 to +1.2 units (more lipophilic than comparators) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values from published experimental and computed data [1][2] |
Why This Matters
Higher lipophilicity within the CNS-optimal range (logP 2–4) predicts improved blood-brain barrier penetration and altered volume of distribution relative to less lipophilic morpholine-benzamides, directly impacting in vivo CNS target engagement.
- [1] PubChem Compound Summary for CID 16811473, N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide. Computed properties: XLogP3-AA = 2.7, TPSA = 50.8 Ų. View Source
- [2] PubChem Compound Summary for CID 4236, Moclobemide. Computed properties including XLogP3-AA and TPSA. National Center for Biotechnology Information. View Source
